Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor used in homozygous familial hypercholesterolemia (HoFH) patients. It is marketed under the name Juxtapid (R).
Lomitapide is a Microsomal Triglyceride Transfer Protein Inhibitor. The mechanism of action of lomitapide is as a Microsomal Triglyceride Transfer Protein Inhibitor, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor.
Lomitapide is a cholesterol lowering agent that acts by inhibition of the microsomal triglyceride transfer protein and is used to treat the severe lipid abnormalities of familial hypercholesterolemia. Lomitapide is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy that are usually accompanied by an increase in hepatic fat. Long term therapy with lomitapide has been linked to development of steatohepatitis and hepatic fibrosis.
Lomitapide is a small molecule inhibitor of microsomal triglyceride transfer protein (MTP), an enzyme located in the lumen of the endoplasmic reticulum responsible for absorbing dietary lipids and transferring triglycerides onto apolipoprotein B (apo-B) in the assembly of very-low-density lipoprotein. Inhibition of MTP by lomitapide blocks transfer of lipid to apo-B, and as a result emerging apo-B is destroyed and lipoprotein secretion is inhibited.
See also: Lomitapide Mesylate (has salt form).
Lomitapide
CAS No.: 182431-12-5
Cat. No.: VC20745108
Molecular Formula: C39H37F6N3O2
Molecular Weight: 693.7 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 182431-12-5 |
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Molecular Formula | C39H37F6N3O2 |
Molecular Weight | 693.7 g/mol |
IUPAC Name | N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide |
Standard InChI | InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) |
Standard InChI Key | MBBCVAKAJPKAKM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |
Canonical SMILES | C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |
Appearance | Solid powder |
Identification and Chemical Properties
Lomitapide is identified as a small molecule with the chemical formula C39H37F6N3O2 and a monoisotopic weight of 693.278996673 Da (average weight: 693.7204 Da) . It is marketed under the brand names Juxtapid and Lojuxta in various regions globally. The compound has been approved for clinical use and remains under investigation for expanded applications .
Other synonyms for the compound include:
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Lomitapida (Spanish/Italian variant)
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Lomitapidum (Latin variant)
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AEGR-733
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BMS-201038
The physical properties of lomitapide include high plasma protein binding (approximately 99.8%), which influences its distribution throughout the body .
Mechanism of Action
Lomitapide operates through a distinct pathway compared to conventional lipid-lowering therapies. Its primary mechanism involves inhibition of the microsomal triglyceride transfer protein (MTP), a critical enzyme located within the lumen of the endoplasmic reticulum .
MTP plays an essential role in lipid metabolism by facilitating the loading of triglycerides onto apolipoprotein B100 during the assembly of very low-density lipoprotein (VLDL) particles in hepatocytes. This process is fundamental to the production and secretion of VLDL, which eventually converts to low-density lipoprotein (LDL) in the circulation .
By inhibiting MTP function, lomitapide effectively:
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Prevents the formation of apolipoprotein B
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Reduces the assembly and secretion of VLDL from hepatocytes
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Decreases VLDL-mediated triglyceride secretion
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Ultimately lowers plasma LDL-cholesterol (LDL-C) concentrations
This mechanism provides a therapeutic advantage for patients with HoFH, who typically have dysfunctional LDL receptors and respond poorly to conventional LDL receptor-dependent lipid-lowering therapies .
Clinical Applications
Primary Indication
Lomitapide has received approval from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) specifically for the treatment of adult patients with homozygous familial hypercholesterolemia . This rare genetic disorder is characterized by markedly elevated LDL-C levels and premature atherosclerosis due to LDL-receptor dysfunction .
The medication is approved as an adjunctive therapy to:
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A low-fat diet
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Other lipid-lowering treatments
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LDL apheresis (when applicable)
Dosing Considerations
According to registry data, the median global lomitapide dose in clinical practice is 10 mg once daily, with a range of 5 mg every other day to 40 mg once daily . The titration of lomitapide typically occurs over several months to find the optimal balance between efficacy and tolerability for each patient.
Clinical Efficacy
Pivotal Trial Results
The pivotal Phase 3 trial demonstrated significant efficacy of lomitapide in reducing LDL-C levels in patients with HoFH. When titrated to the maximal tolerable dose, lomitapide achieved a 50% reduction in LDL-C at the end of the 26-week efficacy phase .
Long-term Efficacy
Extended follow-up data from clinical trials have confirmed the durability of lomitapide's lipid-lowering effects:
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In the extension trial (following the pivotal Phase 3 study), 17 patients who completed 126 weeks of treatment maintained significant LDL-C reductions with a mean percent change of -45.5% (95% CI, -61.6 to -29.4; P<0.001) from baseline .
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This LDL-C reduction was maintained throughout the extension period.
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During follow-up through week 246, 74% of patients achieved LDL-C <100 mg/dL, and 58% reached LDL-C <70 mg/dL on at least one occasion .
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Notably, the efficacy of lomitapide was independent of residual LDL-receptor functionality, highlighting its value in patients with severe receptor defects.
Real-world Effectiveness
The Lomitapide Observational Worldwide Evaluation Registry (LOWER) has provided valuable insights into the real-world effectiveness of lomitapide:
Table 1: Efficacy Outcomes from the LOWER Registry
Outcome Measure | Percentage of Patients |
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≥50% reduction in LDL-C at any time post-baseline | 58% |
Achievement of LDL-C <100 mg/dL | 62% |
Achievement of LDL-C <70 mg/dL | 37% |
Data based on 143 patients enrolled across USA, Canada, EU, and Taiwan with a median lomitapide dose of 10 mg QD (range 5 mg QOD-40 mg QD)
These real-world findings largely confirm the efficacy observed in the controlled clinical trial setting, with substantial proportions of patients achieving meaningful reductions in LDL-C levels.
Safety Parameter | Outcome |
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Patients experiencing AEs | 73% |
Most common AE category | Gastrointestinal disorders (45%) |
Serious AEs | 15% of patients |
Discontinuation due to AEs | 24% of patients |
Major adverse cardiovascular events | 11 patients (including 2 deaths) |
Hepatic events | 19 patients (6 discontinuations) |
Gastrointestinal events leading to discontinuation | 16 patients |
Data based on 139 patients with lomitapide exposure (median 17.7 months, range 0.3-35.9 months)
Transaminase Elevations
In the LOWER registry:
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35% of patients maintained normal alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels
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21% experienced elevations ≥3 times the upper limit of normal (ULN)
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5% had elevations ≥5x to <10x ULN
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No cases meeting Hy's law criteria (indicating severe liver injury) were recorded
In the long-term follow-up study:
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The majority of first transaminase elevation events occurred within the first 12 months of treatment, coinciding with the period of lomitapide dose titration
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Cumulatively, 19.6% of patients experienced elevated ALT or AST (≥3× ULN)
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Transaminase elevations persisting >4 weeks despite dose reduction or interruption occurred in 8.9% of patients
Italian Patient Cohort Data
Long-term follow-up data from an Italian cohort of 34 patients treated with lomitapide for up to 9.5 years (mean ± SD, 34.0 ± 36.3 months) revealed:
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Mean on-treatment AST levels were 38.8 ± 19.0 IU/L (range 16.2–89.0 IU/L)
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Corresponding ALT levels were 48.5 ± 40.2 IU/L (11.3–229.0 IU/L)
Hepatic Biomarkers and Fibrosis Assessment
Advanced evaluations of hepatic health in lomitapide-treated patients have included assessments of fibrosis using various biomarkers and techniques:
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Enhanced liver fibrosis (ELF) score showed no clinically relevant increases during treatment
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Cytokeratin-18 (CK-18) and CK-18 fragments, markers of hepatocellular damage, showed no clinically relevant increases
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Hepatic elastography measurements in the Italian cohort demonstrated that hepatic stiffness remained normal over more than 9 years of follow-up
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FIB-4 scores remained below the fibrosis threshold value of 2.67
These comprehensive assessments suggest that despite the hepatic fat accumulation associated with lomitapide's mechanism, there is no evidence of progression to significant fibrosis or liver dysfunction with long-term use.
Patient Management and Monitoring
Recommended Monitoring
Liver function monitoring is a critical component of lomitapide therapy:
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The product label recommends regular liver function testing
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In the LOWER registry, liver function tests were performed according to label recommendations in 48% of patients, indicating room for improvement in monitoring adherence
Nutritional Considerations
Due to lomitapide's mechanism of action and potential effects on fat absorption:
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Monitoring of fat-soluble vitamins and essential fatty acids is recommended
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In clinical studies, these parameters remained above normal levels with appropriate supplementation
Pharmacokinetic Properties
Understanding lomitapide's pharmacokinetic profile is essential for optimizing therapy:
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Absorption: In healthy individuals, lomitapide reaches maximum concentration approximately 6 hours after administration of a single 60 mg dose. The absolute bioavailability is relatively low, at approximately 7% .
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Distribution: The steady-state volume of distribution ranges from 985 to 1292 L, with extensive plasma protein binding (99.8%) .
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Metabolism: Lomitapide undergoes significant hepatic metabolism, which contributes to its pharmacokinetic profile and potential drug interactions.
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